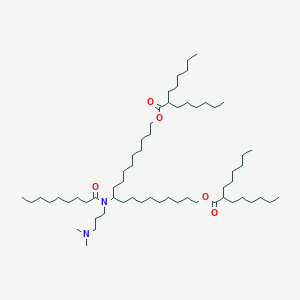
10-(N-(3-(Dimethylamino)propyl)nonanamido)nonadecane-1,19-diyl bis(2-hexyloctanoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-(N-(3-(Dimethylamino)propyl)nonanamido)nonadecane-1,19-diyl bis(2-hexyloctanoate) is a complex organic compound known for its role as an ionizable cationic lipid. This compound is utilized in the generation of lipid nanoparticles (LNPs) for the delivery of mRNA and siRNA in vivo . It is particularly significant in the field of drug delivery and vaccine development, including COVID-19 vaccines .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-(N-(3-(Dimethylamino)propyl)nonanamido)nonadecane-1,19-diyl bis(2-hexyloctanoate) involves multiple steps, typically starting with the preparation of the nonanamido and nonadecane-1,19-diyl bis(2-hexyloctanoate) moieties. These are then coupled with the dimethylamino propyl group under controlled conditions. The reaction conditions often involve the use of organic solvents like chloroform and ethanol, and the reactions are carried out at specific temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistency and quality. The compound is typically produced in bulk and stored under specific conditions to maintain its stability and efficacy .
Analyse Des Réactions Chimiques
Types of Reactions
10-(N-(3-(Dimethylamino)propyl)nonanamido)nonadecane-1,19-diyl bis(2-hexyloctanoate) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The reactions are usually carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce different hydrogenated forms of the compound .
Applications De Recherche Scientifique
10-(N-(3-(Dimethylamino)propyl)nonanamido)nonadecane-1,19-diyl bis(2-hexyloctanoate) has a wide range of scientific research applications:
Chemistry: Used in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Plays a role in the delivery of genetic material into cells, facilitating gene editing and therapy.
Medicine: Integral in the development of lipid nanoparticles for mRNA and siRNA delivery, crucial for vaccine development and targeted drug delivery.
Industry: Utilized in the production of advanced materials and nanotechnology applications
Mécanisme D'action
The compound exerts its effects by forming lipid nanoparticles that encapsulate mRNA or siRNA. These nanoparticles facilitate the delivery of genetic material into cells by merging with the cell membrane, releasing the encapsulated material into the cytoplasm. The molecular targets and pathways involved include the activation of the innate immune response and the modulation of gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,19-Bis(2-butyloctyl) 10-[3-(dimethylamino)propylamino]nonadecanedioate: Another ionizable cationic lipid used in vaccine development and gene therapy.
Bis(2-butyloctyl) 10-(N-(3-(dimethylamino)propyl)nonanamido)nonadecanedioate: Similar in structure and function, used in lipid nanoparticle formation.
Uniqueness
10-(N-(3-(Dimethylamino)propyl)nonanamido)nonadecane-1,19-diyl bis(2-hexyloctanoate) is unique due to its specific structure that allows for efficient encapsulation and delivery of genetic material. Its ionizable nature at physiological pH enhances its ability to merge with cell membranes, making it highly effective in drug delivery and vaccine applications .
Propriétés
Formule moléculaire |
C61H120N2O5 |
|---|---|
Poids moléculaire |
961.6 g/mol |
Nom IUPAC |
[10-[3-(dimethylamino)propyl-nonanoylamino]-19-(2-hexyloctanoyloxy)nonadecyl] 2-hexyloctanoate |
InChI |
InChI=1S/C61H120N2O5/c1-8-13-18-23-32-41-51-59(64)63(53-44-52-62(6)7)58(49-39-30-26-24-28-33-42-54-67-60(65)56(45-35-19-14-9-2)46-36-20-15-10-3)50-40-31-27-25-29-34-43-55-68-61(66)57(47-37-21-16-11-4)48-38-22-17-12-5/h56-58H,8-55H2,1-7H3 |
Clé InChI |
JTXVHIZTAIQMQA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(=O)N(CCCN(C)C)C(CCCCCCCCCOC(=O)C(CCCCCC)CCCCCC)CCCCCCCCCOC(=O)C(CCCCCC)CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















